

(-)-Bis[(S)-1-phenylethyl]amine hydrochloride

optical rotation value

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Compound of Interest

Compound Name: *(-)-Bis[(S)-1-phenylethyl]amine
hydrochloride*

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An In-depth Technical Guide to the Optical Rotation of **(-)-Bis[(S)-1-phenylethyl]amine Hydrochloride**

For researchers, scientists, and professionals in drug development, understanding the stereochemical properties of chiral compounds is paramount. **(-)-Bis[(S)-1-phenylethyl]amine hydrochloride** is a crucial chiral resolving agent and building block in asymmetric synthesis.[1] [2] Its optical rotation is a key identifier and a measure of its enantiomeric purity. This guide provides a comprehensive overview of its optical rotation value, a detailed experimental protocol for its measurement, and a visual representation of the workflow.

Data Presentation: Optical Rotation Values

The specific optical rotation of **(-)-Bis[(S)-1-phenylethyl]amine hydrochloride** has been reported under various conditions. The following table summarizes these findings for clear comparison. It is important to note that the free amine, (-)-Bis[(S)-1-phenylethyl]amine, exhibits a different optical rotation.[3]

Specific Rotation [α]	Concentration (c)	Solvent	Wavelength (λ)	Temperature (T)	Source(s)
-37°	1 g/100 mL	Ethanol	Not Specified	Not Specified	[4]
-73°	3 g/100 mL	Ethanol	Not Specified	Not Specified	[2]
-70° to -75°	4 g/100 mL	Ethanol	589 nm	20°C	[5]

Experimental Protocol: Determination of Optical Rotation

The following is a detailed methodology for measuring the optical rotation of a chemical compound like **(-)-Bis[(S)-1-phenylethyl]amine hydrochloride**. This protocol is based on standard polarimetry techniques.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Objective: To determine the specific rotation of an optically active substance in solution.

Materials and Equipment:

- Polarimeter (accurate to at least 0.01°)[\[7\]](#)
- Sodium D line light source (589.3 nm) or other specified monochromatic light source[\[7\]](#)
- Polarimeter cell (1 dm length)
- Volumetric flask (e.g., 10 mL)
- Analytical balance
- Spatula and weighing paper
- **(-)-Bis[(S)-1-phenylethyl]amine hydrochloride**
- Specified solvent (e.g., ethanol)
- Pipettes

- Beakers

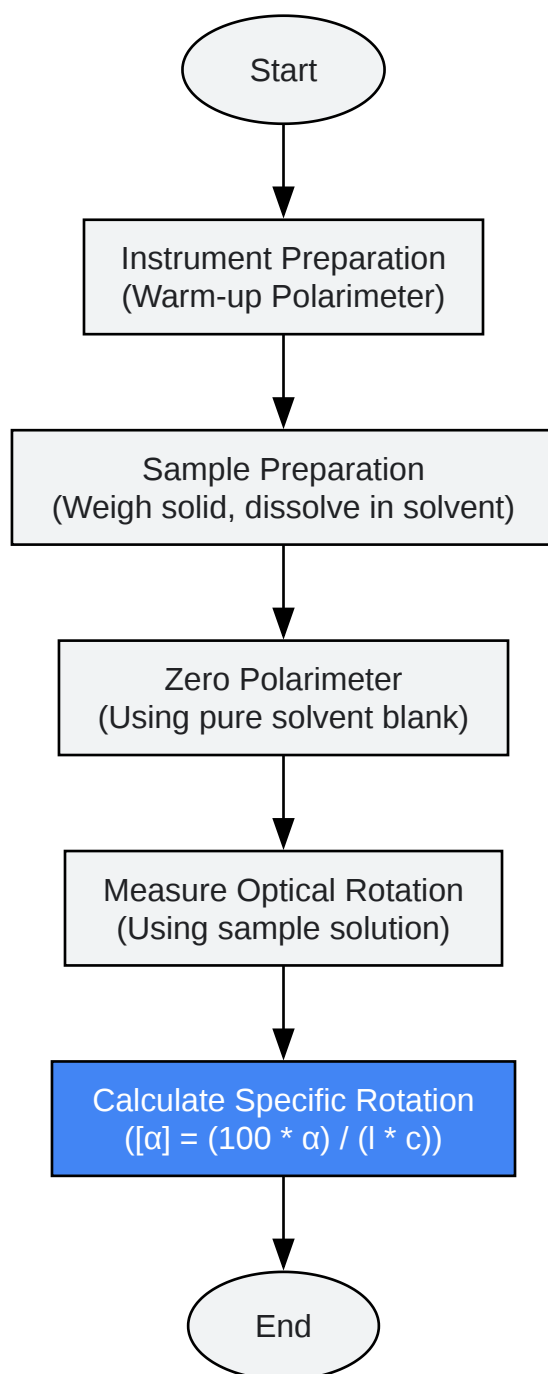
Procedure:

- Instrument Preparation:
 - Turn on the polarimeter and the light source (e.g., sodium lamp) and allow the instrument to warm up for at least 10 minutes to stabilize.[\[9\]](#)
- Sample Preparation:
 - Accurately weigh a specific amount of **(-)-Bis[(S)-1-phenylethyl]amine hydrochloride** using an analytical balance. For example, to prepare a solution with a concentration of 4 g/100 mL, weigh 0.4 g of the compound.
 - Quantitatively transfer the weighed solid into a 10 mL volumetric flask.
 - Add a small amount of the specified solvent (e.g., ethanol) to dissolve the solid.
 - Once dissolved, add the solvent up to the calibration mark of the volumetric flask.
 - Stopper the flask and invert it several times to ensure a homogeneous solution.
 - Record the exact concentration (c) in g/100 mL.
- Zeroing the Polarimeter:
 - Fill the polarimeter cell with the pure solvent (the "blank").[\[9\]](#)
 - Ensure there are no air bubbles in the light path.[\[9\]](#)
 - Place the cell in the polarimeter.
 - Perform a zero measurement to calibrate the instrument. This reading should be 0.00°.
- Measuring the Optical Rotation:
 - Rinse the polarimeter cell with a small amount of the prepared sample solution.

- Fill the cell with the sample solution, again ensuring no air bubbles are present.
- Place the filled cell into the polarimeter.
- Measure the angle of rotation (α). A stable reading should be obtained. Dextrorotatory compounds will have a positive (+) rotation, while levorotatory compounds will have a negative (-) rotation.^[10]
- Record the observed rotation (α) and the temperature at which the measurement was taken.^[9]
- Calculating the Specific Rotation:
 - The specific rotation $[\alpha]$ is a characteristic property of a compound and is calculated using the following formula:^{[8][9]} $[\alpha]_{T\lambda} = (100 * \alpha) / (l * c)$ Where:
 - $[\alpha]_{T\lambda}$ is the specific rotation at a specific temperature (T) and wavelength (λ).
 - α is the observed rotation in degrees.
 - l is the path length of the polarimeter cell in decimeters (dm). Typically, this is 1 dm.
 - c is the concentration of the solution in g/100 mL.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the optical rotation of a substance.



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Caption: Workflow for Determining Optical Rotation.

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